3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a dichlorinated aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline typically involves the condensation of 2-aminophenol with 4,6-dichloro-2-methylaniline under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving temperatures around 150-200°C and pressures that ensure the reactants remain in the liquid phase .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The molecular pathways involved often include the activation of caspases and the disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Exhibits antimicrobial activity similar to 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antioxidant properties.
Uniqueness
This compound is unique due to its dichlorinated aniline moiety, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C14H10Cl2N2O |
---|---|
Molecular Weight |
293.1 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
InChI Key |
SXECDLYDCYCBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Cl)Cl)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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